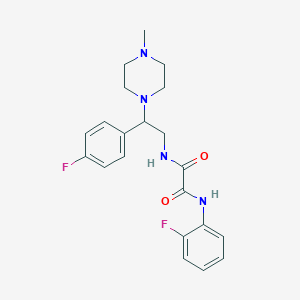

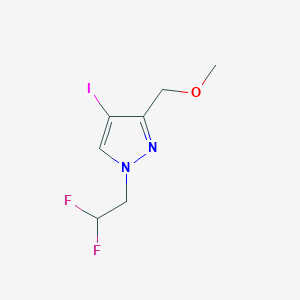

![molecular formula C8H5N3O3 B2735500 4-Nitro-[2,7]naphthyridin-1-ol CAS No. 720718-71-8](/img/structure/B2735500.png)

4-Nitro-[2,7]naphthyridin-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthyridines are a class of organic compounds that are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest in the field of synthetic chemistry. Various strategies have been developed over the years, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis

Naphthyridines exhibit a variety of chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .科学的研究の応用

Anticancer Properties

Naphthyridines, including 4-Nitro-[2,7]naphthyridin-1-ol, have been studied for their anticancer properties . They have shown promising results in inhibiting the growth of various cancer cell lines. The specific functionalization of the naphthyridine core can lead to specific anticancer activity .

Anti-HIV Agents

Naphthyridines have also been used as anti-HIV agents . For example, N-arylated/chromone/acid appended 1,6-naphthyridines have been found to act as anti-HIV agents .

Anti-Microbial Activity

These compounds have shown a variety of applications such as anti-microbial activities . They can inhibit the growth of certain bacteria and other microorganisms.

Analgesic Properties

Naphthyridines have been found to have analgesic properties . They can be used to relieve pain.

Anti-Inflammatory Activity

These compounds have also been found to have anti-inflammatory activities . They can be used to reduce inflammation in the body.

Anti-Oxidant Activities

Naphthyridines have been found to have anti-oxidant activities . They can help protect the body from damage caused by harmful molecules called free radicals.

Sex Hormone Regulatory Agents

The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity, for example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents .

Treatment of Pathological Cell Proliferation

New chemical entities of biological interest, such as 7-aryl-1,5-naphthyridin-4-ylureas, have shown excellent inhibitory activities toward Aurora kinases A and B for the treatment of malignant diseases based on pathological cell proliferation .

作用機序

While the specific mechanism of action for “4-Nitro-[2,7]naphthyridin-1-ol” is not known, naphthyridines in general have been found to exhibit a wide range of biological activities. For example, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

将来の方向性

Naphthyridines continue to be a topic of active research due to their wide range of applications in medicinal chemistry and materials science . Future research will likely focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of naphthyridines, as well as exploring their potential applications in various fields .

特性

IUPAC Name |

4-nitro-2H-2,7-naphthyridin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-6-3-9-2-1-5(6)7(4-10-8)11(13)14/h1-4H,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAXBMCGIYZGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CNC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

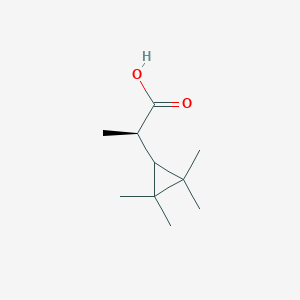

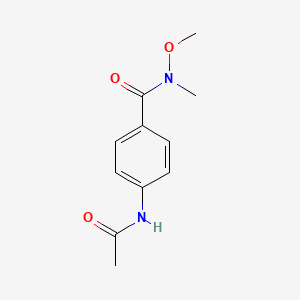

![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)

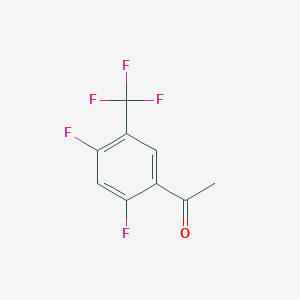

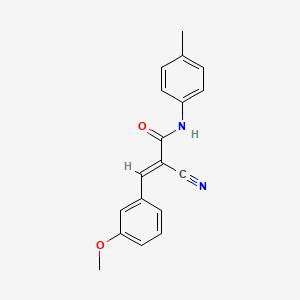

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)

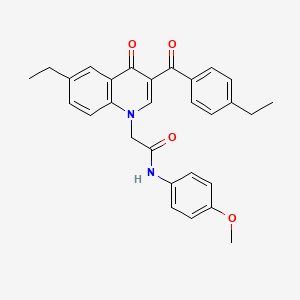

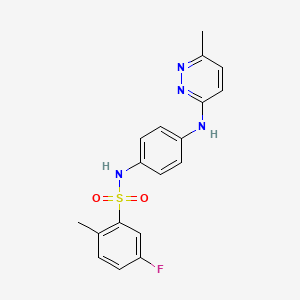

![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2735433.png)